molecular formula C11H13N7O5 B10967346 1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10967346
M. Wt: 323.27 g/mol
InChI Key: UCRNDCCFGVTIAF-UHFFFAOYSA-N
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Description

1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including nitro groups and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of nitro groups and the ethyl substituent. Key steps include nitration reactions, alkylation, and amide formation.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to introduce nitro groups.

    Alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Amide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pyrazole rings can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
  • 1-ethyl-4-nitro-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

Uniqueness

1-ethyl-4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to the specific positioning of its nitro groups and the ethyl substituent, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of multiple nitro groups and pyrazole rings also enhances its potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C11H13N7O5

Molecular Weight

323.27 g/mol

IUPAC Name

2-ethyl-4-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C11H13N7O5/c1-2-16-10(9(6-14-16)18(22)23)11(19)12-3-4-15-7-8(5-13-15)17(20)21/h5-7H,2-4H2,1H3,(H,12,19)

InChI Key

UCRNDCCFGVTIAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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